N-(2-acetamido-4-chlorophenyl)acetamide
Description
Properties
CAS No. |
86569-36-0 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-(2-acetamido-4-chlorophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)12-9-4-3-8(11)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
VDFQABAPEFACAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Antinociceptive Activity
Research has indicated that derivatives of acetamido compounds, including N-(2-acetamido-4-chlorophenyl)acetamide, exhibit promising antinociceptive (pain-relieving) properties. A study synthesized several acetamidochalcone derivatives and evaluated their effectiveness using the mice writhing test. The results showed that these compounds were more effective than standard analgesics like acetylsalicylic acid and acetaminophen .
Table 1: Antinociceptive Activity of Acetamido Derivatives
| Compound | Effectiveness (compared to standard) | Reference |
|---|---|---|
| Compound 6 | 32-34 times more potent | |
| Acetylsalicylic Acid | Standard reference | |
| Acetaminophen | Standard reference |
Antimicrobial Properties
This compound has been identified as a potential antimicrobial agent. Compounds with acetamide linkages have shown effectiveness against various bacterial strains. For instance, a study highlighted the antibacterial activity of several acetamido derivatives against Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
Table 2: Antimicrobial Activity of Acetamido Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 4f | Escherichia coli | 80.0% effective | |
| Chloramphenicol | Standard reference | - |
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate chloroacetyl derivatives with amines under controlled conditions. These synthetic pathways not only yield the target compound but also facilitate the development of novel derivatives with enhanced biological activities .
Analgesic Potential
In a specific case study, researchers synthesized a series of acetamidochalcones and tested their analgesic properties extensively. The findings revealed that certain compounds exhibited significantly higher efficacy than traditional analgesics, suggesting a potential for developing new pain management therapies .
Anticancer Activity
Another study investigated the anticancer properties of this compound derivatives against various cancer cell lines, including SNB-19 and OVCAR-8. The results indicated substantial growth inhibition percentages, showcasing the compound's potential as an anticancer agent .
Table 3: Anticancer Activity of Acetamido Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N-(2-acetamido-4-chlorophenyl)acetamide with key analogs from the evidence:
Key Comparative Findings
Substituent Effects on Physicochemical Properties
- Chlorine vs. Iodine: N-(4-Iodophenyl)acetamide (261.06 g/mol) has a higher molecular weight than the target compound due to iodine’s larger atomic radius.
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide imparts strong electron-withdrawing effects, improving metabolic stability compared to the acetamido group’s moderate polarity .
- Hydrogen Bonding : Compounds with multiple acetamido groups (e.g., the target compound) exhibit enhanced hydrogen-bonding capacity, which may improve solubility in polar solvents and influence crystallinity .
Crystallography and Molecular Packing
highlights that substituted acetamides like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide adopt distinct conformations due to steric and electronic effects. The target compound’s dual acetamido groups may promote intermolecular N–H···O hydrogen bonds, leading to stable crystal lattices and higher melting points compared to mono-substituted analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-acetamido-4-chlorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves reacting substituted anilines with acetylating agents. For example, describes a protocol where naphthalen-1-ylacetyl chloride reacts with 3-chloro-4-fluoroaniline in dichloromethane with triethylamine as a base at 273 K. Optimization includes controlling temperature (e.g., ice-cold conditions to minimize side reactions) and stoichiometric ratios. Post-synthesis purification via extraction (e.g., using NaHCO₃ to remove acidic byproducts) and recrystallization (e.g., slow evaporation from toluene) enhances yield and purity .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the acetamide group (e.g., NH proton at δ ~8–10 ppm, split due to coupling with adjacent groups) and aromatic protons (δ ~6.5–7.5 ppm). Substituents like chlorine and acetamido groups influence chemical shifts.
- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and N-H (~3200–3350 cm⁻¹) confirm the acetamide moiety. Chlorine substitution on the aromatic ring may alter absorption bands .
Q. What are the key structural features of this compound, and how do they influence reactivity?
- Answer : The molecule contains a chloro-substituted aromatic ring and an acetamide group. The electron-withdrawing chlorine atom deactivates the ring, directing electrophilic substitution to specific positions. The acetamide group participates in hydrogen bonding (N-H···O), influencing crystal packing and solubility. Dihedral angles between aromatic planes (e.g., ~60° as in ) affect molecular conformation and interactions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed structures of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, used SHELXL (SHELX suite) to refine structures of similar acetamides, resolving ambiguities in substituent positions. Validation tools like PLATON ( ) check for missed symmetry or disorder. If NMR/IR data conflict with crystallography, prioritize SCXRD for absolute conformation .
Q. What strategies are effective in analyzing intermolecular interactions in the solid-state structure of this compound?
- Answer :
- Hydrogen Bonding : Identify N-H···O and C-H···O interactions using crystallographic data (e.g., reports N-H···O bonds with D···A distances of ~3.0 Å).
- π-π Stacking : Measure centroid-to-centroid distances between aromatic rings (typically 3.5–4.0 Å).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % contacts from H, Cl, O) using software like CrystalExplorer.
Example: In , N-H···O bonds stabilize the crystal lattice, while chlorine atoms contribute to van der Waals interactions .
Q. How can computational methods (DFT, MD) complement experimental data for this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries, vibrational frequencies, and electrostatic potential surfaces. Compare with experimental IR/NMR to validate conformers.
- Molecular Dynamics (MD) : Simulate solvation effects or stability in biological membranes. For instance, ’s spectral data can be cross-validated with DFT-predicted UV-Vis spectra.
- Docking Studies : Predict binding affinities if the compound is bioactive, using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
